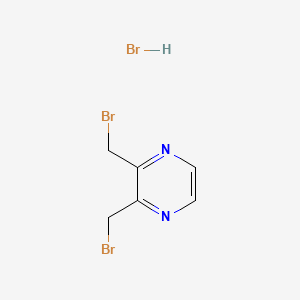

2,3-Bis(bromomethyl)pyrazine hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-ビス(ブロモメチル)ピラジン ヒドロブロミドは、化学式C6H6Br2N2·HBrを持つ化学化合物です。ピラジンの誘導体であり、ピラジン環の2位と3位に2つのブロモメチル基が結合していることが特徴です。この化合物は、さまざまな化学反応で頻繁に使用され、科学研究にも応用されています。

2. 製法

合成経路と反応条件: 2,3-ビス(ブロモメチル)ピラジン ヒドロブロミドの合成は、通常、2,3-ジメチルピラジンの臭素化によって行われます。反応は、酢酸などの適切な溶媒の存在下で臭素を使用して行われます。反応条件には、メチル基の選択的臭素化を確実に行うために、温度を制御することが含まれます。

工業生産方法: 工業的な環境では、2,3-ビス(ブロモメチル)ピラジン ヒドロブロミドの生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、工業用グレードの試薬と溶媒が使用され、高い収率と純度を実現するために、反応パラメータを厳密に管理します。

3. 化学反応の分析

反応の種類: 2,3-ビス(ブロモメチル)ピラジン ヒドロブロミドは、さまざまな化学反応を起こします。これには以下が含まれます。

求核置換反応: ブロモメチル基は、アミン、チオール、アルコールなどの求核剤によって置換できます。

酸化と還元: この化合物は、酸化反応と還元反応に関与し、ピラジン環の酸化状態を変化させることができます。

一般的な試薬と条件:

求核置換反応: アジ化ナトリウム、チオシアン酸カリウム、第一級アミンなどの試薬が一般的に使用されます。反応は、ジメチルホルムアミドやアセトニトリルなどの極性溶媒中で一般的に行われます。

酸化と還元: 過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が、制御された条件下で使用されます。

生成される主要な生成物:

求核置換反応: 主要な生成物には、ブロモメチル基をさまざまな官能基に置き換えた置換ピラジンが含まれます。

酸化と還元: 生成物は、使用される特定の反応条件と試薬によって異なります。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(bromomethyl)pyrazine hydrobromide typically involves the bromination of 2,3-dimethylpyrazine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination of the methyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity.

化学反応の分析

Types of Reactions: 2,3-Bis(bromomethyl)pyrazine hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed:

Nucleophilic Substitution: The major products include substituted pyrazines with various functional groups replacing the bromomethyl groups.

Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.

科学的研究の応用

2,3-ビス(ブロモメチル)ピラジン ヒドロブロミドは、科学研究においていくつかの応用があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、酵素機構の研究や生化学アッセイにおけるプローブとして使用されます。

医学: 医薬品化合物の合成における中間体として役立ちます。

産業: この化合物は、特殊化学薬品や材料の生産に使用されます。

作用機序

2,3-ビス(ブロモメチル)ピラジン ヒドロブロミドの作用機序は、ブロモメチル基の存在により求電子剤として作用する能力に関係しています。これらの基は、求核剤と反応して、新しい化学結合を形成することができます。関与する分子標的と経路は、この化合物が使用される特定の反応と用途によって異なります。

類似化合物:

- 2-(ブロモメチル)ピリジン ヒドロブロミド

- 4-(ブロモメチル)ピリジン ヒドロブロミド

- 2,6-ビス(ブロモメチル)ピリジン ヒドロブロミド

比較: 2,3-ビス(ブロモメチル)ピラジン ヒドロブロミドは、ピラジン環に2つのブロモメチル基が存在することによってユニークです。これは、ピリジン環にブロモメチル基を持つ類似の化合物と比較して、明確な反応性を提供します。このユニークな構造により、合成化学と研究において特定の用途が可能になります。

類似化合物との比較

- 2-(Bromomethyl)pyridine hydrobromide

- 4-(Bromomethyl)pyridine hydrobromide

- 2,6-Bis(bromomethyl)pyridine hydrobromide

Comparison: 2,3-Bis(bromomethyl)pyrazine hydrobromide is unique due to the presence of two bromomethyl groups on the pyrazine ring, which provides distinct reactivity compared to similar compounds with bromomethyl groups on pyridine rings. This unique structure allows for specific applications in synthetic chemistry and research.

生物活性

2,3-Bis(bromomethyl)pyrazine hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H8Br4N2

- Molecular Weight : 383.87 g/mol

- CAS Number : 13469-12-4

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antimicrobial and anticancer agent. Research indicates that this compound may interact with various biological targets, influencing cellular processes.

The mechanisms by which this compound exerts its biological effects include:

- Interaction with Enzymes : The compound may inhibit key enzymes involved in cellular metabolism and signaling pathways.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound has shown potential in disrupting the normal cell cycle in cancerous cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

In Vitro Studies

In vitro tests have demonstrated the compound's effectiveness against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored through various studies.

Case Studies

- MCF-7 Cell Line : In studies involving the MCF-7 breast cancer cell line, the compound exhibited cytotoxic effects with an IC50 value of approximately 25 µM, indicating its potential as an anticancer agent.

- HCT116 Cell Line : In colon cancer models (HCT116), the compound showed significant tumor reduction compared to control groups, suggesting effective therapeutic potential.

| Cancer Type | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis observed |

| HCT116 | 15 | Cell cycle arrest noted |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent.

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Elimination Half-life : Approximately 6 hours.

特性

分子式 |

C6H7Br3N2 |

|---|---|

分子量 |

346.85 g/mol |

IUPAC名 |

2,3-bis(bromomethyl)pyrazine;hydrobromide |

InChI |

InChI=1S/C6H6Br2N2.BrH/c7-3-5-6(4-8)10-2-1-9-5;/h1-2H,3-4H2;1H |

InChIキー |

ZESHAIMXLXRKGW-UHFFFAOYSA-N |

正規SMILES |

C1=CN=C(C(=N1)CBr)CBr.Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。